![molecular formula C11H6F6O3 B13676096 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on biological systems. The trifluoromethyl groups can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-performance materials .
Mécanisme D'action
The mechanism of action of 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
- 2,4-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, 3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the presence of the 2-oxopropanoic acid moiety. This additional functional group can impart different chemical reactivity and biological activity, making it distinct in its applications .
Propriétés
Formule moléculaire |
C11H6F6O3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
3-[2,4-bis(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C11H6F6O3/c12-10(13,14)6-2-1-5(3-8(18)9(19)20)7(4-6)11(15,16)17/h1-2,4H,3H2,(H,19,20) |
Clé InChI |
OELVSOAXRRTAMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



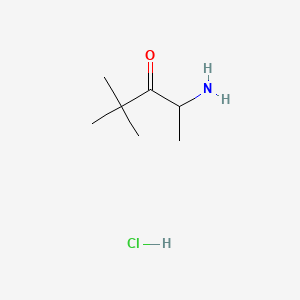
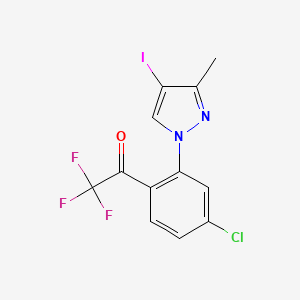
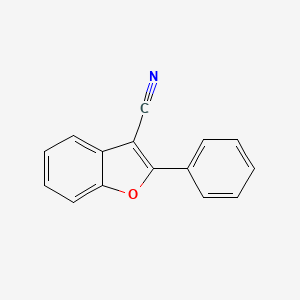
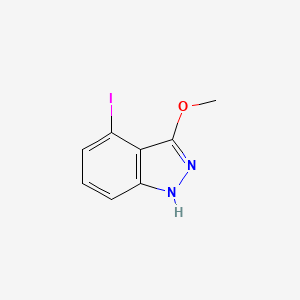
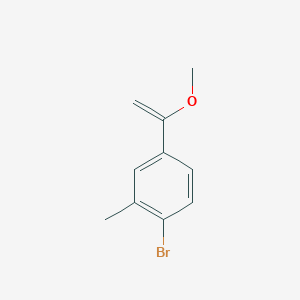

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
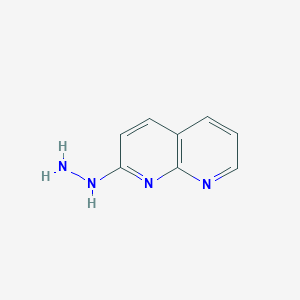
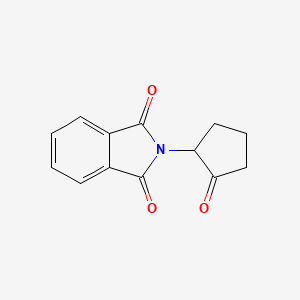
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
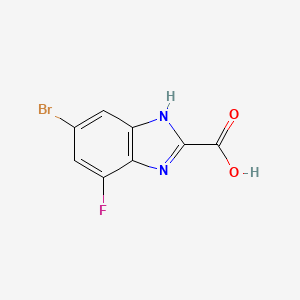
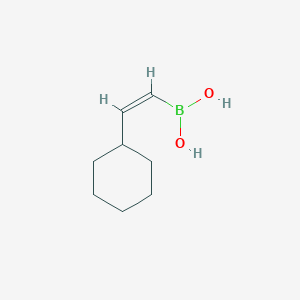
![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
